methyl 4-[([1,1'-biphenyl]-4-ylcarbonyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 4-[([1,1'-biphenyl]-4-ylcarbonyl)amino]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a biphenyl group attached to a benzoate moiety through an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[([1,1'-biphenyl]-4-ylcarbonyl)amino]benzoate typically involves the reaction of 4-aminobenzoic acid with 4-biphenylcarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then esterified using methanol and a catalyst such as sulfuric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
methyl 4-[([1,1'-biphenyl]-4-ylcarbonyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
methyl 4-[([1,1'-biphenyl]-4-ylcarbonyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 4-[([1,1'-biphenyl]-4-ylcarbonyl)amino]benzoate involves its interaction with specific molecular targets. The biphenyl group allows for π-π stacking interactions with aromatic residues in proteins, while the amide linkage can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminobenzoate: A simpler analog without the biphenyl group.
Methyl 4-[(phenoxycarbonyl)amino]benzoate: Contains a phenoxy group instead of a biphenyl group.
Methyl 4-[(4-methoxyphenyl)amino]benzoate: Features a methoxy group on the phenyl ring.
Uniqueness
methyl 4-[([1,1'-biphenyl]-4-ylcarbonyl)amino]benzoate is unique due to the presence of the biphenyl group, which enhances its ability to participate in π-π interactions and increases its structural complexity. This makes it a valuable compound for studying molecular interactions and developing new materials.
Properties
Molecular Formula |
C21H17NO3 |
---|---|
Molecular Weight |
331.4g/mol |
IUPAC Name |
methyl 4-[(4-phenylbenzoyl)amino]benzoate |
InChI |
InChI=1S/C21H17NO3/c1-25-21(24)18-11-13-19(14-12-18)22-20(23)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-14H,1H3,(H,22,23) |
InChI Key |
QCTICHATLVVKFU-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.